2-[1-(carboxymethyl)cycloheptyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(carboxymethyl)cycloheptyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c12-9(13)7-11(8-10(14)15)5-3-1-2-4-6-11/h1-8H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLACBVNBXGJKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-18-2 | |
| Record name | 1,1-CYCLOHEPTANEDIACETIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches to 2 1 Carboxymethyl Cycloheptyl Acetic Acid
Historical Development of Related Synthetic Pathways
The foundational methods for synthesizing molecules with structural similarities to 2-[1-(carboxymethyl)cycloheptyl]acetic acid, particularly those involving the creation of α,α-disubstituted amino acids and their precursors, have their roots in several classical name reactions of the 19th and early 20th centuries. These early methods, while not directly yielding the target diacid, established the fundamental chemical transformations that would later be adapted for its synthesis.
One of the earliest relevant methodologies is the Strecker synthesis , discovered by Adolph Strecker in 1850. nih.govnih.govnih.gov This reaction provides a pathway to α-amino acids from aldehydes or ketones. nih.govnih.gov In the context of the target molecule, a cycloheptanone (B156872) would react with an alkali metal cyanide and ammonia (B1221849) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield an α-amino acid with a cycloheptane (B1346806) ring attached to the α-carbon. While this does not directly produce the diacetic acid, the core principle of adding a cyano group to a ketone, which can then be hydrolyzed to a carboxylic acid, is a foundational concept.
Another pivotal historical method is the Bucherer–Bergs reaction , first patented by Bergs in 1929 and later elaborated upon by Bucherer. nih.govnih.goviosrjournals.orgresearchgate.net This multicomponent reaction converts a ketone, in this case, cycloheptanone, into a spirohydantoin using potassium cyanide and ammonium (B1175870) carbonate. nih.govnih.gov These spirohydantoins are crucial intermediates, as the hydantoin (B18101) ring can be subsequently hydrolyzed under acidic or basic conditions to yield the desired geminal diacetic acid. The Bucherer-Bergs reaction offered a more direct route to a precursor that contains the two-carbon acid moiety precursor on the same carbon atom.
The malonic ester synthesis is another cornerstone of classical organic synthesis that provides a pathway to substituted acetic acids. researchgate.netsigmaaldrich.comorgsyn.org This method involves the alkylation of diethyl malonate. For the synthesis of a cycloalkane-1,1-diacetic acid, a dihaloalkane could be reacted with two equivalents of sodiomalonic ester. nih.gov More relevant to the target compound, a one-pot reaction of diethyl malonate with 1,2-dibromoethane (B42909) under phase-transfer catalysis conditions can yield cyclopropane-1,1-dicarboxylic acid, showcasing the utility of this approach for creating cyclic structures with a geminal dicarboxylic acid moiety. nih.gov Adapting this to a seven-membered ring would be a logical extension.
These historical methods laid the groundwork for the more refined and efficient synthetic routes that have been developed since. They established the key bond-forming strategies and identified stable, isolable intermediates that could be effectively converted to the final diacetic acid product.
Established Synthetic Routes to this compound
Building upon the historical foundations, several established multi-step synthetic routes have been developed for the synthesis of cycloalkane-1,1-diacetic acids. While the literature may more frequently describe the synthesis of the cyclohexane (B81311) analog due to its prevalence in pharmaceutical precursors, the chemical principles are directly applicable to the cycloheptane system.
Multi-Step Synthesis from Precursors
One established pathway proceeds through the formation of a spiro intermediate, such as a spirohydantoin, via the Bucherer-Bergs reaction .
Reaction Scheme: Bucherer-Bergs Route
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Cycloheptanone | KCN, (NH₄)₂CO₃ | Cycloheptane-1-spiro-5'-hydantoin |
This method is advantageous due to its operational simplicity and the often-crystalline nature of the hydantoin intermediate, which facilitates purification.
Another established route involves the formation of a dinitrile intermediate. This can be achieved through various methods, including the Strecker synthesis followed by further manipulation or by reacting the ketone with a cyanide source under conditions that favor the formation of a dicyanated product. A more direct approach for a similar system involves the hydrolysis of 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro nih.govnih.govundecane to yield 1,1-cyclohexanediacetic acid. A similar spiro-dinitrile precursor for the cycloheptane system could be synthesized and subsequently hydrolyzed.
Reaction Scheme: Dinitrile Hydrolysis Route
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | Cycloheptanone | (e.g., KCN, NH₄Cl) | Cycloheptane-1,1-dicarbonitrile (or related precursor) |
This route is effective, though it may require harsh conditions for the complete hydrolysis of the dinitrile to the diacid.
Key Reaction Intermediates and Transition States in Formation
The formation of this compound via the established routes involves several key intermediates that are crucial for the successful synthesis.
In the Bucherer-Bergs reaction , the initial step is the formation of a cyanohydrin from the reaction of cycloheptanone with cyanide. This is followed by reaction with ammonia to form an aminonitrile. The aminonitrile then undergoes cyclization with carbonate to form the stable cycloheptane-1-spiro-5'-hydantoin . The stability of this five-membered heterocyclic intermediate is a key driving force for the reaction. The subsequent hydrolysis of the hydantoin proceeds through the opening of the ring to form an N-carbamoyl-α-amino acid intermediate, which is then further hydrolyzed to the final diacetic acid.
In the dinitrile hydrolysis pathway , the key intermediate is the cycloheptane-1,1-dicarbonitrile . The transition state for the hydrolysis of the nitrile groups involves the protonation of the nitrile nitrogen followed by nucleophilic attack by water. This process is repeated for both nitrile groups, often requiring high temperatures and strong acid concentrations to overcome the activation energy for the hydrolysis of the second nitrile and the intermediate amide.
The stability of the spirocyclic intermediates in both major routes is a critical factor, allowing for their isolation and purification before the final, often vigorous, hydrolysis step.
Exploration of Novel Synthetic Methodologies
While the classical methods are robust, modern organic synthesis seeks to improve upon them in terms of efficiency, selectivity, and milder reaction conditions. Research into novel synthetic methodologies for compounds like this compound focuses on chemo- and regioselective strategies and the application of catalysis.
Chemo- and Regioselective Synthesis Strategies
The synthesis of spiro-compounds, which are direct precursors to the target diacid, is an active area of research where chemo- and regioselectivity are paramount. Modern methods aim to construct the spirocyclic core with high precision. For instance, phosphine-catalyzed [3+2]-cycloaddition reactions of 5-methylenehydantoins have been shown to produce spiro-heterocyclic products with high regioselectivity. nih.gov While this specific example builds the spiro-ring from a pre-formed hydantoin, the principle of using cycloaddition reactions to control the formation of the spiro-center is a key modern strategy.
Another approach involves the use of multicomponent reactions under controlled conditions to favor the formation of the desired spiro-hydantoin over other potential products. The use of ultrasound has been shown to improve the Bucherer-Bergs reaction by reducing reaction times and simplifying work-up, which can be considered a step towards a more selective and efficient process.
Furthermore, the development of synthetic routes that allow for the differential protection of the two carboxylic acid groups would represent a significant advance in the chemo- and regioselective synthesis of derivatives of the target molecule.
Applications of Catalytic Reactions in Synthesis
Catalysis offers the potential to significantly enhance the synthesis of this compound and its precursors. While the classical Bucherer-Bergs and Strecker syntheses are not typically catalytic, modern variants and related reactions are increasingly employing catalysts to improve their performance.
One of the most exciting developments is in the area of catalytic asymmetric synthesis , which would allow for the preparation of chiral derivatives of the target molecule. For example, rhodium-catalyzed asymmetric carboxylation has been developed to form chiral geminal-dicarboxylates. nih.gov Although this method was demonstrated on allylic systems, the development of catalysts for the direct, enantioselective dicarboxylation of ketones or their derivatives is a major goal in the field.
Catalysis can also be applied to the synthesis of the starting materials or to alternative synthetic routes. For instance, the catalytic oxidation of cycloalkanes to dicarboxylic acids is an area of active research. researchgate.net While this typically yields ring-opened products, the development of catalysts that could selectively oxidize a methylene (B1212753) group adjacent to a quaternary center could open up new synthetic pathways.
Palladium-catalyzed transannular C-H functionalization of cycloalkane carboxylic acids represents a cutting-edge strategy for the synthesis of functionalized carbocycles. nih.gov This methodology could potentially be adapted to introduce the second carboxylic acid moiety onto a pre-existing cycloheptylacetic acid derivative.
The application of organocatalysis to multicomponent reactions is another promising avenue. Chiral organocatalysts could potentially be used to control the stereochemistry of the initial addition to the cycloheptanone in a Strecker or Bucherer-Bergs type reaction, leading to an enantioselective synthesis of the spiro-intermediate.
Green Chemistry Principles in Efficient Synthesis Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. A primary strategy involves the careful selection of reagents and solvents to minimize waste and toxicity. Traditional syntheses, such as the malonic ester synthesis, can be adapted to align with these principles.
One of the core tenets of green chemistry is atom economy. In the context of synthesizing this compound, a plausible route is the reaction of cycloheptanone with a malonic acid derivative. This approach, followed by subsequent chemical transformations, can be designed to maximize the incorporation of atoms from the starting materials into the final product.
The use of safer solvents and reaction conditions is another key aspect. Efforts can be made to replace hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids, where feasible. For instance, the hydrolysis of intermediate esters in the synthesis of related diacids has been explored in high-temperature liquid water, which can reduce the need for strong acids and organic solvents.
Furthermore, the application of catalysis can significantly enhance the green credentials of the synthesis. The use of catalytic amounts of a substance is preferable to stoichiometric quantities. For example, phase-transfer catalysts can be employed in alkylation steps to improve reaction efficiency and reduce the amount of solvent and base required.
Energy efficiency is also a critical consideration. Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. Microwave-assisted organic synthesis is an area of exploration that can potentially shorten reaction times and improve energy efficiency.
Optimization of Reaction Conditions and Yields for Academic Scale
For the academic-scale synthesis of this compound, a common and adaptable method is the malonic ester synthesis. This process would likely involve the alkylation of a malonate ester with a suitable cycloheptyl derivative, followed by hydrolysis and decarboxylation. The optimization of this multi-step synthesis is critical to achieving high yields and purity.
A hypothetical synthetic approach could start from cycloheptanone, which is converted to 1,1-dibromocycloheptane. This dibromide can then be used to alkylate two equivalents of a malonate ester. Subsequent hydrolysis and decarboxylation would yield the target diacetic acid.
Key reaction parameters for optimization in the alkylation step include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A systematic study of these variables is necessary to maximize the yield of the dialkylated intermediate.
Below is an interactive data table illustrating a hypothetical optimization of the alkylation of diethyl malonate with 1,1-dibromocycloheptane.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide (2.2) | Ethanol | 80 | 24 | 65 |
| 2 | Sodium Hydride (2.2) | THF | 65 | 18 | 72 |
| 3 | Potassium Carbonate (3.0) | DMF | 100 | 12 | 78 |
| 4 | Sodium Hydride (2.2) | DMF | 65 | 12 | 85 |
| 5 | Potassium Carbonate (3.0) | Acetonitrile (B52724) | 80 | 24 | 70 |
This data is illustrative and represents a potential optimization study.
The subsequent hydrolysis and decarboxylation steps also require optimization. The choice between acidic or basic hydrolysis conditions and the temperature and duration of the decarboxylation step can significantly impact the final yield and purity of this compound.
Stereoselective Approaches to Analogous Chiral Cycloheptane Derivatives (if applicable to future research)
While this compound itself is achiral, the development of stereoselective methods to synthesize chiral derivatives of cycloheptane with substitution at the 1-position is a significant area for future research. Such chiral compounds could have applications in medicinal chemistry and materials science.
One potential avenue for future exploration is the use of chiral auxiliaries. A chiral auxiliary could be attached to the malonate ester, which would direct the alkylation stereoselectively, leading to an enantiomerically enriched product after cleavage of the auxiliary.
Another promising strategy is asymmetric catalysis. The development of a chiral catalyst for the alkylation of a prochiral cycloheptanone derivative could establish a stereocenter at the 1-position. For instance, a Michael-initiated ring closure (MIRC) reaction, which has been used to construct 1,2-disubstituted cycloalkanes up to cycloheptane with high diastereoselectivity and enantioselectivity, could be adapted for this purpose. This method utilizes chiral lithium amides to induce enantioselectivity.
Furthermore, enzymatic resolutions could be employed to separate enantiomers of a racemic intermediate or the final product. Lipases are known to be effective in the stereoselective hydrolysis of esters, which could be a viable strategy if a diester intermediate is synthesized.
These stereoselective approaches, while not directly applicable to the synthesis of the achiral target compound, represent important future directions for creating structurally similar chiral molecules that could have valuable biological or material properties.
Chemical Reactivity and Transformation Studies of 2 1 Carboxymethyl Cycloheptyl Acetic Acid
Reactivity of Carboxylic Acid Functionalities
The presence of two carboxylic acid groups on the same carbon atom is the defining feature of 2-[1-(carboxymethyl)cycloheptyl]acetic acid, governing its principal chemical transformations. These acidic moieties can undergo a variety of reactions typical of carboxylic acids, often with unique outcomes due to their proximity.
The carboxylic acid groups of this compound can be readily derivatized through esterification and amidation to yield esters and amides, respectively. These reactions are fundamental for modifying the compound's polarity, solubility, and further synthetic potential.
Esterification: The conversion of the dicarboxylic acid to its corresponding ester can be achieved through several methods, most commonly the Fischer-Speier esterification. jk-sci.compatsnap.com This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgchemistrysteps.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms drives the reaction toward the formation of the diester product. jk-sci.comchemistrysteps.com Steric hindrance from the bulky cycloheptyl group might necessitate more forcing conditions compared to unhindered dicarboxylic acids. jk-sci.com
Amidation: The formation of amides from this compound requires reaction with primary or secondary amines. Direct thermal amidation, which involves heating the acid and amine with the removal of water, is possible but often requires high temperatures. mdpi.com More commonly, coupling agents are employed to activate the carboxylic acid groups, facilitating amide bond formation under milder conditions. Alternatively, boronic acid derivatives have been shown to catalyze direct amidation reactions by activating the carboxylic acid. organic-chemistry.org Depending on the stoichiometry of the amine used, either the mono-amide or the di-amide can be synthesized.
| Reaction Type | Reagent | Typical Conditions | Potential Product |
|---|---|---|---|
| Esterification | Methanol (CH₃OH) | Excess CH₃OH, cat. H₂SO₄, heat | Dimethyl 2-[1-(methoxycarbonylmethyl)cycloheptyl]acetate |
| Esterification | Ethanol (B145695) (C₂H₅OH) | Excess C₂H₅OH, cat. H₂SO₄, heat | Diethyl 2-[1-(ethoxycarbonylmethyl)cycloheptyl]acetate |
| Amidation | Ammonia (B1221849) (NH₃) | Coupling agent or heat | 2-[1-(2-amino-2-oxoethyl)cycloheptyl]acetamide |
| Amidation | Benzylamine (C₆H₅CH₂NH₂) | Coupling agent or heat | 2-[1-(2-oxo-2-(phenylmethylamino)ethyl)cycloheptyl]-N-(phenylmethyl)acetamide |
The formation of an anhydride (B1165640) from a dicarboxylic acid typically involves an intramolecular dehydration reaction. For dicarboxylic acids where the carboxyl groups are separated by two or three carbon atoms, heating can readily form stable five- or six-membered cyclic anhydrides. youtube.comlibretexts.org
In the case of this compound, the two carboxyl groups are attached to the same carbon atom (a gem-dicarboxylic acid arrangement). An intramolecular cyclization to form an anhydride would result in a highly strained four-membered ring spiro-fused to the cycloheptane (B1346806) ring. Such structures, derivatives of malonic anhydride, are generally unstable and difficult to form via simple heating. youtube.com Heating gem-dicarboxylic acids typically leads to decarboxylation rather than anhydride formation. youtube.comyoutube.com While intermolecular anhydride formation between two molecules of the acid is theoretically possible, it is not a common or efficient pathway for this class of compounds.
One of the most characteristic reactions of 1,1-dicarboxylic acids (malonic acid derivatives) is their propensity to undergo decarboxylation upon heating. wikipedia.orgchemistrysteps.com This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO₂), yielding a monocarboxylic acid. acs.orgyoutube.com
The mechanism for the decarboxylation of this compound is expected to proceed through a cyclic, six-membered transition state. csbsju.edu In this concerted process, the hydroxyl proton of one carboxyl group is transferred to the carbonyl oxygen of the other, while a C-C bond is broken to eliminate CO₂, initially forming an enol intermediate. This enol rapidly tautomerizes to the more stable final product, (cycloheptyl)acetic acid. This transformation is a synthetically useful method for preparing monosubstituted acetic acids.
| Reactant | Condition | Major Product | Byproduct |
|---|---|---|---|
| This compound | Heat (Pyrolysis) | (Cycloheptyl)acetic acid | Carbon Dioxide (CO₂) |
The carboxylic acid functional groups can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent, followed by an acidic workup, would be expected to reduce both carboxyl groups to hydroxyl groups. libretexts.orgquora.com
The resulting product would be the corresponding diol, 2-[1-(2-hydroxyethyl)cycloheptyl]ethan-1-ol. It is important to note that less reactive reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of carboxylic acids. libretexts.org
| Reactant | Reagent | Typical Conditions | Product |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF) 2. Acidic workup (e.g., H₃O⁺) | 2-[1-(2-hydroxyethyl)cycloheptyl]ethan-1-ol |
Reactivity of the Cycloheptane Ring System
The cycloheptane ring in this compound is a saturated carbocycle. As such, it is generally unreactive under many common reaction conditions, serving primarily as a structural scaffold. Its main influence is steric, where its bulk can hinder the approach of reagents to the reactive carboxylic acid centers.
Olefin metathesis reactions, such as Ring-Opening Metathesis Polymerization (ROMP) and Ring-Closing Metathesis (RCM), are powerful synthetic tools that rely on the presence of carbon-carbon double bonds. wikipedia.orgwikipedia.org
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that utilizes the ring strain of cyclic olefins (cycloalkenes) as a driving force to form polymers. wikipedia.orglibretexts.org
Ring-Closing Metathesis (RCM) is an intramolecular reaction that forms a cyclic alkene from a diene (a molecule with two terminal double bonds), typically with the release of a small volatile alkene like ethylene (B1197577). wikipedia.orgorganic-chemistry.org
As the cycloheptane ring in this compound is a saturated cycloalkane, it lacks the necessary double bonds to participate in either ROMP or RCM. Therefore, these metathesis reactions are not applicable to the parent compound. For such reactions to be relevant, the cycloheptane ring or its side chains would first need to be chemically modified to introduce alkene functionalities.
Functionalization of the Cycloheptyl Moiety
The functionalization of cycloalkane rings, including the cycloheptyl moiety, is a significant area of organic synthesis. Modern methodologies often focus on the direct activation of C-H bonds, which are ubiquitous in such structures. While no specific studies on this compound are available, research on other cycloalkane carboxylic acids has demonstrated the feasibility of site-selective functionalization.
For instance, palladium-catalyzed C-H arylation has been successfully applied to various cycloalkane systems. This type of reaction typically involves the use of a directing group, which can be the carboxylic acid moiety itself, to guide the catalyst to a specific C-H bond. The reaction of a cycloalkane carboxylic acid with an aryl halide in the presence of a palladium catalyst and a suitable ligand could potentially lead to the introduction of an aryl group onto the cycloheptyl ring. The regioselectivity of such a reaction would depend on the specific reaction conditions and the steric and electronic properties of the cycloheptyl ring.
Other potential functionalization reactions could include halogenation, nitration, or oxidation of the cycloheptyl ring. However, controlling the regioselectivity of these reactions on a substituted cycloheptane can be challenging due to the multiple reactive sites.
Reactions Involving the Quaternary Carbon Center
The central carbon atom of the cycloheptyl ring in this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms. This structural feature imparts significant steric hindrance around this center, which can influence the molecule's reactivity.
Reactions that involve the quaternary carbon center are generally limited due to this steric bulk. Any reaction that would require nucleophilic attack at this center would be highly disfavored. Similarly, reactions proceeding through an SN2 mechanism at one of the adjacent methylene (B1212753) carbons of the acetic acid side chains could be sterically hindered by the bulky cycloheptyl group.
However, reactions that lead to the formation of such a quaternary center are of great interest in organic synthesis. The construction of all-carbon quaternary stereocenters is a challenging endeavor, and various synthetic methods have been developed to achieve this. These methods include alkylation reactions, Michael additions, and various rearrangement reactions. The synthesis of this compound itself would likely involve a strategy to construct this sterically congested center.
Mechanistic Investigations of Fundamental Chemical Transformations
Without experimental data on the reactivity of this compound, any discussion of reaction mechanisms remains speculative. However, we can infer potential mechanistic pathways for hypothetical reactions based on well-established principles.
For example, in a hypothetical esterification of the two carboxylic acid groups, the reaction would proceed through a standard Fischer esterification mechanism. This would involve the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of water to form the ester. The presence of two carboxylic acid groups would allow for the formation of a diester.
If the cycloheptyl moiety were to undergo a radical-based functionalization, the mechanism would involve the generation of a cycloheptyl radical intermediate. The stability of this radical and the selectivity of the subsequent reaction would be influenced by the substitution pattern on the ring.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetic and thermodynamic properties of this compound have not been reported. However, general trends for dicarboxylic acids can provide some insight. The two carboxylic acid groups will have different pKa values. The first dissociation constant (pKa1) is expected to be lower (more acidic) than that of a simple monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second dissociation constant (pKa2) will be higher (less acidic) because it is more difficult to remove a proton from the negatively charged carboxylate anion.
The conformational flexibility of the cycloheptyl ring would also play a role in the molecule's reactivity. Cycloheptane can adopt several conformations, such as the twist-chair and twist-boat, and the energy barriers between these conformations are relatively low. The specific conformation adopted by the substituted cycloheptyl ring in this compound could influence the accessibility of different reactive sites and thus affect the kinetics of its reactions.
Thermodynamic data, such as the enthalpy of formation and Gibbs free energy of formation, would be valuable for predicting the feasibility of reactions involving this compound. Such data are often determined through calorimetry experiments or calculated using computational chemistry methods.
Advanced Derivatization Strategies and Analog Synthesis from 2 1 Carboxymethyl Cycloheptyl Acetic Acid
Synthesis of Ester and Amide Derivatives for Diverse Research Applications
The two carboxylic acid groups of 2-[1-(carboxymethyl)cycloheptyl]acetic acid are primary points for derivatization into esters and amides. These transformations can significantly alter the compound's polarity, solubility, and biological activity.
Esterification: The conversion of the carboxylic acid groups to esters is commonly achieved through Fischer esterification, where the diacid is reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. britannica.com This reaction allows for the introduction of a wide variety of alkyl or aryl groups. For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) yields the corresponding dimethyl or diethyl esters, respectively. The use of more complex alcohols can introduce specific functionalities.
Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid groups, as direct reaction with amines is often inefficient. britannica.comlibretexts.org A common method involves converting the diacid to its corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂). The highly reactive diacyl chloride can then readily react with primary or secondary amines to form the desired diamide. libretexts.org Alternatively, peptide coupling reagents can be used to facilitate the direct condensation of the diacid with amines. Another approach involves the use of heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), which can promote the direct amidation reaction under specific conditions. nih.gov
The following table summarizes representative ester and amide derivatives.
| Derivative Type | Reagents | Product Name | Potential Application |
| Ester | Methanol, H₂SO₄ | Dimethyl 2-[1-(carboxymethyl)cycloheptyl]acetate | Chemical intermediate, non-polar analog |
| Ester | Benzyl alcohol, H₂SO₄ | Dibenzyl 2-[1-(carboxymethyl)cycloheptyl]acetate | Prodrug development, protecting group |
| Amide | SOCl₂, then Aniline | N¹,N³-diphenyl-2-(1-(2-oxo-2-(phenylamino)ethyl)cycloheptyl)malonamide | Material science, ligand synthesis |
| Amide | Ethylenediamine, DCC | 2,2'-(1,1'-cycloheptanediyl)bis(N-(2-aminoethyl)acetamide) | Chelating agent, crosslinking agent |
Preparation of Cyclic Anhydride (B1165640) and Imide Derivatives
The 1,3-dicarboxylic acid nature of this compound makes it an ideal precursor for the synthesis of six-membered cyclic anhydrides and imides. These cyclic derivatives lock the two carboxyl groups into a rigid conformation, which can be advantageous for specific applications.
Cyclic Anhydrides: Intramolecular dehydration of the diacid yields the corresponding cyclic anhydride. This transformation can be achieved by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or by using catalytic methods. libretexts.org For example, catalysts prepared from MgCl₂ and dialkyl dicarbonates have been shown to facilitate the formation of cyclic anhydrides from dicarboxylic acids under mild conditions. acs.orgacs.orgresearchgate.net The resulting anhydride is a reactive intermediate that can be used for further synthetic elaborations.
Cyclic Imides: Cyclic imides are synthesized by reacting the dicarboxylic acid or its anhydride with ammonia (B1221849) or a primary amine. semanticscholar.orgnih.gov The reaction typically proceeds via the formation of an intermediate amic acid, which then undergoes cyclization with the elimination of water. The use of heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), has been reported to efficiently catalyze the condensation of dicarboxylic acids with amines to form a wide range of cyclic imides. semanticscholar.orgnih.govresearchgate.net
| Derivative Type | Key Reagent(s) | Product Name |
| Cyclic Anhydride | Acetic Anhydride or MgCl₂/Dialkyl Dicarbonate | 3,3-cycloheptane-1,1-diyldiacetic anhydride |
| Cyclic Imide | Ammonia, Heat | 4,4-(cycloheptane-1,1-diyl)dipiperidine-2,6-dione |
| N-Substituted Imide | Methylamine, Heat or Nb₂O₅ | 1-methyl-4,4-(cycloheptane-1,1-diyl)dipiperidine-2,6-dione |
Exploration of Polymeric Derivatives and Macromolecular Architectures
The difunctional nature of this compound allows it to serve as a monomer in condensation polymerization reactions. libretexts.org This opens the door to the creation of polyesters and polyamides with the cycloheptane (B1346806) unit incorporated into the polymer backbone.
Polyesters and Polyamides: Step-growth polymerization with diols or diamines can produce linear polymers. libretexts.orgchemistrystudent.com For example, reacting the diacid with a diol like ethylene (B1197577) glycol would result in a polyester, while reaction with a diamine such as 1,6-hexanediamine (B7767898) would yield a polyamide. libretexts.orgonline-learning-college.com The bulky cycloheptane ring in the polymer backbone would be expected to influence the material's physical properties, such as its glass transition temperature, crystallinity, and solubility.
Coordination Polymers and Complex Architectures: Beyond simple linear polymers, the dicarboxylate can act as a linker or ligand in the formation of more complex macromolecular structures. For instance, it can be used to construct coordination polymers or metal-organic frameworks (MOFs) by reacting with metal ions. acs.orgrsc.org Furthermore, it can be used as a core molecule to build topologically unique architectures, such as ring-based polymers, through specialized polymerization techniques. rsc.org
Design and Synthesis of Structurally Modified Analogs for Comparative Studies
To understand the structure-activity relationships of this compound and its derivatives, the synthesis of structurally modified analogs is essential. These modifications can involve altering the cycloalkane ring or the acetic acid side chains.
Ring Size Modification: Replacing the cycloheptane ring with other cycloalkane rings (e.g., cyclopentyl, cyclohexyl, or cyclooctyl) would allow for an investigation into the effect of ring size on the molecule's properties. The synthesis of these analogs would follow similar synthetic routes, starting from the corresponding 1,1-cycloalkanedicarboxylic acid.
Side Chain Modification: The length of the carboxylic acid-containing side chains can also be varied. For example, analogs with propanoic acid or butanoic acid side chains could be synthesized. This would alter the spacing and flexibility of the carboxyl groups.
Substitution on the Ring: Introducing substituents on the cycloheptane ring itself would create a diverse library of analogs. Functional groups such as hydroxyl, amino, or alkyl groups could be installed at various positions on the ring to probe specific interactions.
| Analog Type | Structural Modification | Example Compound Name |
| Ring Size Analog | Cyclohexane (B81311) ring instead of cycloheptane | 2-[1-(carboxymethyl)cyclohexyl]acetic acid |
| Side Chain Analog | Propanoic acid side chains | 3-[1-(2-carboxyethyl)cycloheptyl]propanoic acid |
| Ring-Substituted Analog | Hydroxyl group on the cycloheptane ring | 2-[1-(carboxymethyl)-4-hydroxycycloheptyl]acetic acid |
Elaboration of the Cycloheptane Ring for Novel Chemical Entities
Further chemical transformations of the cycloheptane ring can lead to the creation of novel and more complex molecular structures. These elaborations can involve functionalizing the existing ring or building fused ring systems.
Ring Functionalization: Methods for C-H activation could be employed to introduce functional groups directly onto the cycloheptane ring, providing access to derivatives that are not easily accessible through other routes. organic-chemistry.org For example, catalytic methods could be used to introduce halogens, which can then be subjected to further transformations like cross-coupling reactions.
Fused Ring Systems: The diacid or its derivatives could serve as starting materials for the synthesis of bicyclic or polycyclic compounds. For instance, intramolecular cyclization reactions could be designed to form a new ring fused to the cycloheptane core. This could lead to the synthesis of benzosuberone-like structures or other complex polycyclic systems. nih.gov
Synthesis of Isotopic Analogs for Mechanistic Investigations
Isotopically labeled analogs of this compound are invaluable tools for studying reaction mechanisms and metabolic pathways. nih.govnih.govias.ac.in Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into specific positions of the molecule.
Labeling Strategies:
Carbon-13 Labeling: The carboxylic acid groups can be labeled with ¹³C by using isotopically labeled starting materials, such as K¹³CN, followed by hydrolysis, or through modern carbonylation techniques using ¹³CO or ¹³CO₂. acs.org
Deuterium Labeling: Deuterium atoms can be introduced at various positions on the cycloheptane ring through deuteration of precursor ketones or alkenes using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or catalytic deuteration. epj-conferences.org
Oxygen-18 Labeling: The oxygen atoms of the carboxylic acids can be labeled with ¹⁸O through acid- or base-catalyzed exchange with H₂¹⁸O. britannica.com
These labeled compounds can be traced and analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate reaction pathways and understand the fate of the molecule in biological systems. nih.gov
Spectroscopic and Structural Elucidation Research of 2 1 Carboxymethyl Cycloheptyl Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of 2-[1-(carboxymethyl)cycloheptyl]acetic acid, a suite of multi-dimensional NMR experiments is employed. These techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond connectivity information. researchgate.netsdsu.edu
¹H NMR Spectroscopy: The proton spectrum is expected to show complex multiplets for the cycloheptyl ring protons due to extensive spin-spin coupling. The methylene (B1212753) protons of the carboxymethyl groups are diastereotopic and would likely appear as distinct signals.
¹³C NMR Spectroscopy: The carbon spectrum will show signals for the quaternary carbon of the cycloheptyl ring, the methylene carbons of the ring and the side chains, and the carbonyl carbons of the carboxylic acid groups.
COSY: This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY is crucial for tracing the connectivity of the protons within the cycloheptyl ring and identifying adjacent methylene groups.
HSQC: The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the chemical shift for each carbon atom that has attached protons. sdsu.edu
HMBC: The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in identifying the quaternary carbon and the connectivity of the carboxymethyl groups to the cycloheptyl ring. sdsu.edu For instance, correlations would be expected between the methylene protons of the side chains and the quaternary and adjacent carbons of the cycloheptyl ring, as well as the carbonyl carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~45 | H2, H7, H8 → C1 |
| 2, 7 | ~1.5 - 1.7 | ~30 | H3, H6 → C2, C7 |
| 3, 6 | ~1.4 - 1.6 | ~28 | H2, H4, H5, H7 → C3, C6 |
| 4, 5 | ~1.5 - 1.7 | ~26 | H3, H6 → C4, C5 |
| 8 | ~2.4 | ~35 | H10 → C8, C1 |
| 9 | - | ~178 | H8 → C9 |
| 10 | ~2.4 | ~35 | H8 → C10, C1 |
| 11 | - | ~178 | H10 → C11 |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which can differ significantly from their solution-state conformations. mdpi.com For this compound, ssNMR can be used to characterize both its crystalline and amorphous states.
In the solid state, the molecular motion is restricted, leading to broader NMR signals. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov
By analyzing the chemical shifts and peak multiplicities in the ssNMR spectra, information about the molecular packing, conformational polymorphism, and the presence of different crystalline forms can be obtained. For a dicarboxylic acid, ssNMR is particularly useful for studying the hydrogen bonding interactions between the carboxylic acid groups in the solid state.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition.
Interactive Data Table: Predicted HRMS Data
| Ion | Adduct | Predicted m/z |
| [M+H]⁺ | Protonated molecule | 215.1283 |
| [M+Na]⁺ | Sodium adduct | 237.1103 |
| [M-H]⁻ | Deprotonated molecule | 213.1127 |
Note: The predicted m/z values are calculated based on the monoisotopic masses of the constituent elements.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). cdnsciencepub.comresearchgate.net
The fragmentation of the deprotonated molecule [M-H]⁻ of this compound would likely proceed through initial decarboxylation.
Interactive Data Table: Predicted MS/MS Fragmentation of [M-H]⁻
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 213.11 | 169.12 | CO₂ |
| 213.11 | 195.10 | H₂O |
| 169.12 | 125.13 | CO₂ |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.comkurouskilab.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carbonyl group. researchgate.netrsc.org The C-H stretching vibrations of the cycloheptyl ring and methylene groups would appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The C-C stretching and CH₂ bending vibrations of the cycloheptyl ring are expected to produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). ustc.edu.cn
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500-3300 (broad) | Weak |
| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |
| C=O stretch (carbonyl) | ~1700 (strong) | ~1700 |
| CH₂ bend | ~1450 | ~1450 |
| C-O stretch | ~1200-1300 | Moderate |
| C-C stretch | Weak | Strong |
Correlating Characteristic Frequencies with Molecular Structure
Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound by correlating absorption frequencies with specific functional groups and structural features. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would provide key insights.
Infrared (IR) Spectroscopy
The IR spectrum of a dicarboxylic acid is dominated by the characteristic absorptions of the hydroxyl (O-H) and carbonyl (C=O) groups. hmdb.canist.gov The O-H stretching vibration of the carboxylic acid appears as a very broad band over a wide range of wavenumbers, typically from 3300 to 2500 cm⁻¹, due to strong intermolecular hydrogen bonding. mdpi.com The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band usually in the region of 1725-1700 cm⁻¹. nist.gov The spectrum would also feature C-H stretching vibrations for the cycloheptane (B1346806) ring and methylene groups just below 3000 cm⁻¹, and C-O stretching vibrations around 1300-1200 cm⁻¹. rsc.orgchemicalbook.com
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| CH₂ (Cycloheptyl & Acetic) | C-H Stretch | 2950 - 2850 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | 1440 - 1395 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The most deshielded proton would be that of the carboxylic acid (-COOH), appearing as a broad singlet far downfield, typically between 10-12 ppm. jove.com The chemical shift of this proton is dependent on concentration and the solvent used. The methylene protons (-CH₂-) of the acetic acid moieties would be expected to resonate around 2.2-2.6 ppm. The protons on the cycloheptane ring would appear as a complex multiplet pattern in the upfield region, generally between 1.2 and 1.8 ppm. jove.com
¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 170-180 ppm range. nih.gov The quaternary carbon of the cycloheptane ring to which the two carboxymethyl groups are attached would be found in the 40-50 ppm region. The methylene carbons of the acetic acid groups would resonate around 35-45 ppm, while the carbons of the cycloheptane ring would appear in the 25-40 ppm range. nih.govpdx.edu
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | Carboxylic Acid | 10.0 - 12.0 (Broad Singlet) | 170 - 180 |
| -C(CH₂COOH)₂ | Quaternary Cycloheptyl | - | 40 - 50 |
| -CH₂COOH | Methylene | 2.2 - 2.6 (Singlet) | 35 - 45 |
| -CH₂- (Cycloheptyl) | Cycloheptyl Methylene | 1.2 - 1.8 (Multiplet) | 25 - 40 |
X-ray Crystallography for Definitive Solid-State Structure Determination
The crystal packing of dicarboxylic acids is typically dominated by strong intermolecular hydrogen bonds between the carboxylic acid functional groups. mdpi.comrsc.org It is highly probable that this compound would form centrosymmetric dimers in the solid state, where two molecules are held together by a pair of O-H···O hydrogen bonds, creating a characteristic ring motif. researchgate.net These dimeric units would then pack into a three-dimensional lattice, influenced by weaker van der Waals interactions between the cycloheptane rings. The analysis of the crystal structure would reveal the specific packing arrangement and the network of intermolecular contacts that stabilize the crystal lattice. acs.org
Chromatographic Methodologies for Purity Assessment and Separation Research
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture. Both liquid and gas chromatography are applicable to the analysis of dicarboxylic acids.
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is a highly effective method for the analysis of dicarboxylic acids. chromatographyonline.comnih.govnih.gov A C18 stationary phase would likely be used, with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), and an acid additive such as formic acid to ensure the carboxylic acid groups are protonated. Detection by mass spectrometry would provide both quantification and structural information, confirming the molecular weight of the compound. longdom.org
Gas Chromatography (GC): Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another powerful tool for purity assessment. nih.gov Due to the low volatility and polar nature of dicarboxylic acids, derivatization is generally required prior to GC analysis. researchgate.netresearchgate.netgcms.cz Common derivatization methods include esterification (e.g., to form methyl or butyl esters) or silylation (to form trimethylsilyl (B98337) esters). nih.gov This process increases the volatility of the analyte, allowing it to be effectively separated on a non-polar capillary GC column. researchgate.net
The parent molecule, this compound, is achiral as it possesses a plane of symmetry passing through the quaternary carbon and bisecting the cycloheptane ring. Therefore, it does not have enantiomers.
However, if a chiral center were introduced into the molecule, for instance, by substitution on the cycloheptane ring or by creating a chiral derivative, chiral chromatography would be necessary to separate the resulting enantiomers. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this purpose. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation and the determination of enantiomeric purity or enantiomeric excess (ee).
Theoretical and Computational Chemistry Studies of 2 1 Carboxymethyl Cycloheptyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) to provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy.
For 2-[1-(carboxymethyl)cycloheptyl]acetic acid, a typical DFT study would begin with geometry optimization . This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, known as the equilibrium geometry. This optimized structure corresponds to the most stable three-dimensional shape of the molecule. The calculation would provide precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, various electronic properties can be calculated. These include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap. These values are crucial for understanding the molecule's reactivity and kinetic stability. A hypothetical output for such a calculation is presented in Table 1.
Table 1: Hypothetical DFT-Calculated Parameters for this compound Calculated using a hypothetical B3LYP functional and a 6-311G(d,p) basis set.
| Parameter | Value | Unit |
| Total Electronic Energy | [Value] | Hartrees |
| HOMO Energy | [Value] | eV |
| LUMO Energy | [Value] | eV |
| HOMO-LUMO Gap | [Value] | eV |
| Dipole Moment | [Value] | Debye |
Ab Initio Methods for High-Accuracy Predictions
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). For a molecule like this compound, these high-level calculations could be used to refine the geometry obtained from DFT or to calculate energies with benchmark accuracy. They are particularly valuable for situations where DFT might be less reliable, such as in describing weak intermolecular interactions or certain types of chemical reactions.
Conformational Analysis and Potential Energy Surface Mapping
The cycloheptyl ring and the two flexible acetic acid side chains in this compound allow the molecule to adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy landscape that governs their interconversion.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. MM is computationally inexpensive, making it ideal for scanning the vast conformational space of flexible molecules to identify low-energy structures.
Molecular Dynamics (MD) simulations build upon the MM force field by simulating the movement of atoms over time according to Newton's laws of motion. An MD simulation provides a dynamic picture of the molecule's behavior, showing how it flexes, vibrates, and transitions between different conformations at a given temperature. This approach can reveal the accessible conformations and the pathways for converting between them.
Identification of Stable Conformers and Energy Barriers
A systematic conformational search using MM methods would be the first step in analyzing this compound. This would generate a large number of possible conformations. The most promising low-energy structures would then typically be subjected to more accurate DFT geometry optimization to determine their relative energies with higher precision.
The result of this analysis is a potential energy surface (PES) map, which shows the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable or metastable conformers. The energy differences between these conformers determine their relative populations at thermal equilibrium. The energy barriers (saddle points on the PES) between conformers determine the rates at which they can interconvert. A hypothetical summary of such an analysis is shown in Table 2.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer ID | Relative Energy (ΔE) | Description |
| Conf-1 | 0.00 | Global minimum, likely featuring intramolecular hydrogen bonding. |
| Conf-2 | [Value] | Higher energy conformer with a different cycloheptyl ring pucker. |
| Conf-3 | [Value] | Conformer with a distinct orientation of the acetic acid side chains. |
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or identifying the compound.
For this compound, DFT calculations can be used to predict several types of spectra:
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This results in a theoretical IR spectrum that shows characteristic peaks for functional groups like the C=O and O-H stretches of the carboxylic acid groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding around each nucleus in the optimized molecular structure. These predicted shifts are often compared to experimental data to confirm the structure of a synthesized compound.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption of light in the ultraviolet or visible range. This allows for the prediction of the molecule's λ_max (wavelength of maximum absorbance).
A summary of hypothetical predicted spectroscopic data is presented in Table 3.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Description |
| ¹³C NMR Chemical Shift | [Value] ppm | Quaternary carbon of the cycloheptyl ring. |
| ¹³C NMR Chemical Shift | [Value] ppm | Carbonyl carbon (C=O) of the carboxylic acid. |
| ¹H NMR Chemical Shift | [Value] ppm | Protons of the CH₂ groups in the side chains. |
| IR Vibrational Frequency | [Value] cm⁻¹ | C=O stretching vibration. |
| IR Vibrational Frequency | [Value] cm⁻¹ | O-H stretching vibration. |
| Electronic Transition (λ_max) | [Value] nm | n → π* transition of the carbonyl group. |
Computational NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and conformational analysis. nih.gov For this compound, this process would typically involve several key steps. Initially, a thorough conformational search of the molecule would be performed using molecular mechanics or semi-empirical methods to identify low-energy conformers. Subsequently, the geometry of each significant conformer would be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
Following geometry optimization, the NMR shielding tensors for each nucleus (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To obtain a final predicted spectrum that can be compared with experimental data, the chemical shifts of the individual conformers are often averaged, weighted by their Boltzmann population at a given temperature. nih.gov
Table 1: Hypothetical ¹³C and ¹H NMR Chemical Shift Predictions for a Dominant Conformer of this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C (Carboxyl) | 175-185 | H (Carboxyl) | 10-12 |
| C (Quaternary) | 45-55 | H (alpha to COOH) | 2.2-2.8 |
Note: The values in this table are illustrative and represent typical chemical shift ranges for similar functional groups. Actual predicted values would be highly dependent on the specific computational methodology and the conformational state of the molecule.
Vibrational Frequency Calculations for IR and Raman Spectroscopy
Computational vibrational spectroscopy is instrumental in interpreting and assigning experimental Infrared (IR) and Raman spectra. ksu.edu.sa For this compound, the process would begin with the optimization of the molecular geometry to a stationary point on the potential energy surface, typically using DFT methods. chem-soc.si
Once the optimized structure is obtained, the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. researchgate.net The intensities of the IR bands are determined by the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. ksu.edu.sa
It is common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor to account for anharmonicity and systematic errors in the computational method, thereby improving agreement with experimental data. chem-soc.si
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad | Weak |
| C=O stretch (Carboxylic Acid) | 1700-1760 | Very Strong | Medium |
| C-H stretch (Aliphatic) | 2850-3000 | Medium | Strong |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Medium |
Note: This table presents hypothetical data based on characteristic vibrational frequencies for the functional groups present in the molecule. The formation of intermolecular hydrogen bonds, particularly dimerization of the carboxylic acid groups, would significantly influence the O-H and C=O stretching frequencies.
Computational Elucidation of Reaction Mechanisms
While no specific reaction mechanisms involving this compound have been computationally studied, the methodologies for such investigations are well-established.
To study a chemical reaction computationally, the structures of the reactants, products, and any intermediates are optimized. The key step is to locate the transition state (TS), which is a first-order saddle point on the potential energy surface. Various algorithms are employed to find the TS structure. Once located, a frequency calculation is performed to confirm its identity; a genuine TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This traces the minimum energy path from the TS down to the reactants and products, confirming that the identified TS connects the desired species.
If a reaction can proceed through multiple pathways leading to different products (e.g., regio- or stereoisomers), computational chemistry can be used to predict the selectivity. By comparing the activation energies for the different pathways, the kinetically favored product can be identified as the one formed via the lowest energy barrier.
Analysis of Non-Covalent Interactions and Molecular Recognition Features
Non-covalent interactions play a crucial role in the structure, stability, and function of molecules. nih.govnih.gov For this compound, the most significant non-covalent interaction would be hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers in the solid state or in non-polar solvents.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these interactions. nih.gov These methods analyze the electron density and its derivatives to identify regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion. Such analyses would provide insight into the crystal packing of the molecule and its interactions with other molecules, such as biological receptors.
Applications of 2 1 Carboxymethyl Cycloheptyl Acetic Acid As a Building Block in Organic Synthesis
Utility in the Construction of Complex Organic Molecules
The fundamental reactivity of dicarboxylic acids as versatile starting materials underpins the potential of 2-[1-(carboxymethyl)cycloheptyl]acetic acid in the synthesis of more elaborate molecules. The two carboxylic acid groups can be readily converted into a range of other functional groups, such as acid chlorides, esters, and amides, which serve as reactive handles for carbon-carbon and carbon-heteroatom bond formation.
One of the key transformations of gem-dicarboxylic acids is their thermal decarboxylation, which typically proceeds through a cyclic transition state to yield a carboxylic acid with one fewer carboxyl group. This reaction is a cornerstone in classical organic synthesis, and in the case of this compound, it would provide access to cycloheptylacetic acid derivatives.
Furthermore, the gem-diacid motif can be exploited in condensation reactions. For instance, Knoevenagel condensation of the corresponding diester with aldehydes or ketones, followed by subsequent transformations, can lead to the formation of highly functionalized cycloheptane (B1346806) derivatives. The cycloheptyl ring itself imparts specific stereochemical and conformational properties to the resulting molecules, which can be of interest in medicinal chemistry and materials science.
A summary of potential transformations of this compound is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Class | Potential Utility |
| Esterification | Alcohol, Acid Catalyst | Diester | Intermediate for further functionalization |
| Amidation | Amine, Coupling Agent | Diamide | Synthesis of polyamides, bioactive molecules |
| Reduction | LiAlH₄ or similar | Diol | Precursor for polyesters, ethers |
| Decarboxylation | Heat | Monocarboxylic acid | Simplification of the carbon skeleton |
| Cyclization (intramolecular) | Dehydrating agent | Anhydride (B1165640) | Reactive intermediate for acylation reactions |
Role in the Synthesis of Macrocyclic Compounds
Dicarboxylic acids are pivotal building blocks in the synthesis of macrocycles, a class of compounds with significant applications in areas ranging from medicinal chemistry to host-guest chemistry. The reaction of a dicarboxylic acid with a difunctional counterpart, such as a diamine or a diol, is a common strategy for macrocyclization.
In this context, this compound can serve as a rigid and sterically defined linker. The cycloheptyl core would introduce a specific conformational constraint into the macrocyclic backbone, influencing its three-dimensional shape and, consequently, its binding properties. The synthesis of macrocyclic peptides and peptidomimetics, for example, often employs dicarboxylic acids to create cyclic structures with enhanced stability and bioactivity.
The general approach to macrocyclization using this compound would involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of the complementary difunctional monomer would allow for the synthesis of a diverse library of macrocycles with varying ring sizes and functionalities.
| Macrocycle Type | Co-monomer | Linkage | Potential Application Area |
| Macrodilactone | Diol | Ester | Ionophores, Synthetic Receptors |
| Macrodilactam | Diamine | Amide | Peptidomimetics, Enzyme Inhibitors |
| Polyester | Diol (Polymerization) | Ester | Biodegradable Polymers |
| Polyamide | Diamine (Polymerization) | Amide | High-Performance Materials |
Application as a Precursor in Novel Heterocyclic System Synthesis
The geminal arrangement of the two carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of spiro-heterocycles. Spiro compounds, which contain two rings connected by a single common atom, are of considerable interest in drug discovery due to their unique three-dimensional structures.
By reacting this compound or its derivatives with binucleophiles, a variety of spiro-heterocyclic systems can be constructed. For example, condensation with ureas or thioureas could lead to spiro-barbiturates or thiobarbiturates, while reaction with hydrazines could yield spiro-pyrazolidinediones. The cycloheptyl ring would form one of the rings in the spiro system, with the newly formed heterocyclic ring sharing the quaternary carbon atom.
The synthesis of such spiro-heterocycles from gem-dicarboxylic acids is a well-established strategy, and its application to the cycloheptyl derivative is expected to be a fruitful avenue for the creation of novel chemical entities with potential biological activity.
Use in the Design and Synthesis of Advanced Ligands or Reagents for Catalysis
The carboxylate groups of this compound are capable of coordinating to metal ions, suggesting its potential use as a ligand in coordination chemistry and catalysis. Dicarboxylic acids are known to act as versatile ligands, forming complexes with a wide range of transition metals.
The cycloheptyl backbone of this particular diacid could play a crucial role in defining the geometry of the resulting metal complex. The steric bulk and conformational preferences of the seven-membered ring would influence the coordination sphere around the metal center, which in turn could affect the catalytic activity and selectivity of the complex.
For instance, complexes of this compound with metals like palladium, rhodium, or ruthenium could potentially be explored as catalysts for various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. The geminal disposition of the coordinating groups might also enable the formation of stable chelate complexes.
Incorporation into Supramolecular Architectures and Materials Science
The ability of carboxylic acids to form strong and directional hydrogen bonds makes them excellent building blocks for the construction of supramolecular assemblies. Dicarboxylic acids, in particular, can act as ditopic hydrogen bond donors and acceptors, leading to the formation of extended networks such as tapes, sheets, or three-dimensional frameworks.
Furthermore, dicarboxylic acids have been used in the formation of coordination polymers and metal-organic frameworks (MOFs). In these materials, the dicarboxylate acts as a linker, bridging metal centers to create extended porous structures. The use of this compound as a linker in MOF synthesis could result in materials with novel topologies and properties, potentially useful for applications in gas storage, separation, or catalysis. The interaction of dicarboxylic acids with amines can also lead to the formation of supramolecular organogels.
Future Research Directions and Unresolved Challenges in the Study of 2 1 Carboxymethyl Cycloheptyl Acetic Acid
Development of Highly Sustainable and Atom-Economical Synthetic Pathways
The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. For 2-[1-(carboxymethyl)cycloheptyl]acetic acid, a key challenge lies in developing synthetic routes that are both sustainable and atom-economical. Current synthetic strategies may rely on multi-step processes that generate significant waste. Future research should focus on the development of novel synthetic methodologies that minimize byproducts and maximize the incorporation of all reactant atoms into the final product.
One promising avenue is the exploration of catalytic C-H carboxylation reactions. This approach, which directly converts C-H bonds to carboxylic acid groups, could potentially offer a more direct and atom-economical route to the target molecule, starting from simpler cycloheptane (B1346806) precursors. Additionally, the use of biomass-derived starting materials could significantly enhance the sustainability of the synthesis. For instance, the development of pathways from sugar-derived muconic acid and fumaric acid to produce cyclic polycarboxylic acids represents a sustainable approach that could be adapted. rsc.org A scalable carboxylation route to furan-2,5-dicarboxylic acid from 2-furoic acid and CO2 is another example of a potentially advantageous and sustainable process. rsc.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic C-H Carboxylation | Fewer synthetic steps, higher atom economy | Selectivity and reactivity of C-H bonds in the cycloheptane ring |
| Biomass-derived Feedstocks | Reduced reliance on fossil fuels, greener synthesis | Development of efficient conversion pathways from biomass to the cycloheptane core |
| One-Pot Reactions | Reduced solvent usage and purification steps, improved efficiency | Compatibility of sequential reaction conditions |
Exploration of Unconventional Reactivity and Catalytic Transformations
The gem-dicarboxylic acid moiety within this compound presents a unique electronic and steric environment that may give rise to unconventional reactivity. Future research should aim to uncover and harness these latent reactive pathways. For instance, the selective decarboxylation of one of the carboxylic acid groups to yield a monosubstituted cycloheptane acetic acid could provide access to a new range of derivatives.
Furthermore, the development of novel catalytic transformations for this dicarboxylic acid is a fertile area for investigation. This could include the use of transition metal catalysts to promote cross-coupling reactions at the cycloheptane ring, or the development of organocatalytic methods for asymmetric derivatization. The catalytic transformations of functionalized carboxylic acids using multifunctional rhenium complexes, for example, have shown to be effective for α-C–H bond functionalization, hydrogenation, and hydrogenolysis, affording functionalized alcohols with a wide substrate scope. The study of catalytic transformations in the series of magnesium-cyclopentanes has also shown potential for new catalytic pathways. researchgate.net
Integration into Flow Chemistry and Microreactor Technologies
The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of flow chemistry and microreactor technologies. These approaches offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening. beilstein-journals.orgrsc.org
| Technology | Potential Benefits for Synthesis | Research Focus |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability | Translation of batch processes to continuous flow, optimization of reaction parameters |
| Microreactors | Precise control over reaction conditions, rapid screening of catalysts and conditions | Design and fabrication of microreactors tailored for dicarboxylic acid synthesis |
| In-line Analytics | Real-time reaction monitoring and optimization | Integration of spectroscopic and chromatographic techniques into flow systems |
Advanced Computational Methodologies for Predicting Novel Reactivity and Properties
Computational chemistry offers a powerful toolkit for predicting the reactivity and properties of molecules, thereby guiding experimental research. walshmedicalmedia.com For this compound, advanced computational methodologies such as Density Functional Theory (DFT) can be employed to investigate its electronic structure, conformational landscape, and potential reaction pathways. acs.orgresearchgate.netacs.orgelectrochemsci.org
Future research in this area should focus on using computational models to:
Predict Novel Reactivity: Identify potential sites of reactivity and predict the outcomes of unexplored chemical transformations.
Design Novel Catalysts: Screen potential catalysts for specific transformations and optimize their performance.
Elucidate Reaction Mechanisms: Gain a deeper understanding of the mechanisms of known and newly discovered reactions.
Predict Physicochemical Properties: Calculate properties such as acidity, solubility, and conformational preferences to guide applications in materials science.
Computational studies can also be used to predict the feasibility of synthesizing derivatives of the target molecule. peerj.com Furthermore, computational tools can provide insights into the dynamics of protein motions and can be used to predict what happens when an amino acid is substituted by another one. walshmedicalmedia.com
Overcoming Stereochemical Control Challenges in Derivatization
While this compound itself is achiral, its derivatization can lead to the formation of chiral centers. A significant challenge in this area is the development of synthetic methods that allow for precise control over the stereochemistry of these derivatives. This is particularly important for applications in medicinal chemistry and materials science, where the biological activity or material properties can be highly dependent on the stereoisomeric form.
Future research should focus on the development of stereoselective synthetic methods for the derivatization of the cycloheptane ring and the carboxylic acid groups. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled approaches. The stereoselective formation of various sized 1,2-(trans)-disubstituted cycloalkanes through a Michael-initiated ring closure reaction using chiral lithium amides has been reported with high diastereoselectivity and enantioselectivity. escholarship.org The stereoselective synthesis of 3-substituted and 2,3-disubstituted cyclopentanones via an asymmetric tandem 1,4-addition/Dieckmann cyclization is another example of a stereoselective method. researchgate.net
Potential for Incorporation into Responsive Materials Research
The two carboxylic acid functional groups of this compound make it an attractive building block for the development of responsive or "smart" materials. These materials can change their properties in response to external stimuli such as pH, temperature, or light.
Future research should explore the incorporation of this compound into a variety of polymeric and supramolecular architectures to create novel responsive materials. For example, it could be used as a cross-linker to create pH-responsive hydrogels or as a monomer in the synthesis of polyesters with tunable properties. nih.gov The use of dicarboxylic acids in the synthesis of stimuli-responsive metal-organic frameworks (MOFs) is another promising area of research. acs.org The versatility of dicarboxylic acids as building blocks in organic synthesis makes them a powerful tool for creating a wide range of molecules with diverse applications. longdom.org
| Material Type | Potential Application | Research Focus |
| pH-Responsive Hydrogels | Drug delivery, sensors | Synthesis and characterization of hydrogels cross-linked with the title compound |
| Stimuli-Responsive Polymers | Smart coatings, actuators | Incorporation of the dicarboxylic acid as a functional monomer |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Use of the title compound as an organic linker in MOF synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(carboxymethyl)cycloheptyl]acetic acid, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed: (1) Cycloheptane ring formation via alkylation or cyclization, followed by (2) carboxymethylation using bromoacetic acid or analogous reagents. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, thioglycolic acid-mediated carboxylation under mild methanol conditions (room temperature, 3–4 hours) has been adapted for similar cycloalkane derivatives . Post-synthesis, recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) enhances purity. Monitor intermediates via TLC or HPLC to minimize byproducts.
Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?
- Methodological Answer : Employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps include:
- Growing high-quality crystals via vapor diffusion (e.g., methanol/water).
- Data collection at low temperature (100 K) to minimize thermal motion.
- Using SHELXL’s restraints for flexible cycloheptyl rings to address disorder.
- Validate hydrogen bonding networks (e.g., carboxylic acid dimerization) to confirm stereoelectronic effects .
Q. What chromatographic methods are effective for purifying this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) resolves polar impurities. For preparative purification, flash chromatography using silica gel (ethyl acetate/hexane gradient) is recommended. Monitor purity via NMR (e.g., absence of cycloheptane ring-opening byproducts at δ 1.2–1.8 ppm) and LC-MS (m/z 229.1 [M+H]⁺) .
Advanced Research Questions
Q. How does stereochemistry of the cycloheptyl ring influence biological activity in derivatives of this compound?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Test activity in bacterial cell-wall biosynthesis assays (cf. phosphonodipeptides in ). For example, (R)-enantiomers may show enhanced binding to bacterial penicillin-binding proteins due to spatial alignment of carboxyl groups. Use molecular docking (e.g., AutoDock Vina) to correlate ring conformation with target affinity .
Q. What strategies resolve contradictions in reported metabolic stability data for this compound?
- Methodological Answer : Apply HILIC-MS protocols (as in glioblastoma metabolite studies) to track cellular uptake and degradation. Key parameters:
- Cell lysate preparation in cold acetonitrile to inhibit esterases.
- HILIC column (2.1 × 100 mm, 1.7 µm) with gradient elution (5–95% acetonitrile in ammonium formate buffer).
- Quantify intact compound (retention time ~12.1 min) and metabolites (e.g., glucuronidated forms). Compare hepatocyte vs. plasma stability to identify organ-specific discrepancies .
Q. How can computational modeling predict the conformational flexibility of this compound in drug design?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy barriers for cycloheptane ring puckering. Compare with crystal structures (e.g., cyclohexane analogs in ) to validate chair vs. boat conformers. Use QM/MM simulations to assess carboxylate group solvation in aqueous vs. lipid environments, informing bioavailability predictions .
Data Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in yields (e.g., 70–90%) may arise from cycloheptane ring strain, favoring side reactions. Mitigate via slow addition of alkylating agents and low-temperature (−78°C) intermediates stabilization .
- Biological Activity Inconsistencies : Batch-to-batch purity differences (e.g., 95% vs. 98%) can alter IC50 values. Implement stringent QC: NMR integration of carboxyl protons (δ 12.1 ppm) and Karl Fischer titration for water content (<0.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
